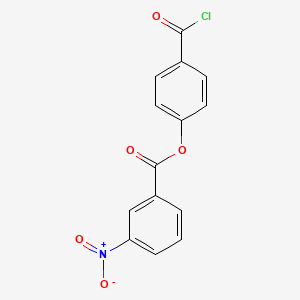![molecular formula C12H16FNO B14385109 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one CAS No. 89864-25-5](/img/structure/B14385109.png)
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one is a synthetic organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorophenyl group and an amino group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and isopropylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with isopropylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.
Automated Synthesis: Employing automated synthesis equipment to control reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the ethanone backbone.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Propiedades
Número CAS |
89864-25-5 |
|---|---|
Fórmula molecular |
C12H16FNO |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-[methyl(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C12H16FNO/c1-9(2)14(3)8-12(15)10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
QJXLKBDPRRSOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


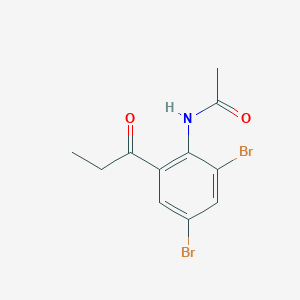
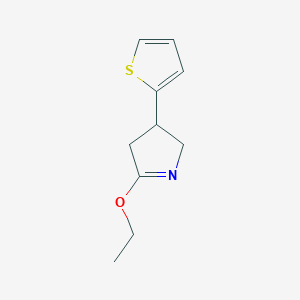
![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)

![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)
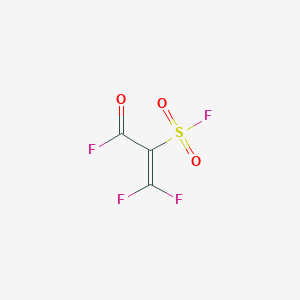
![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
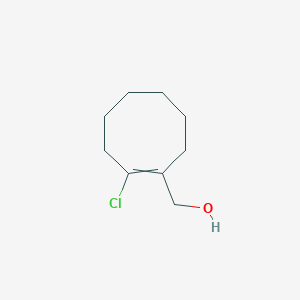
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
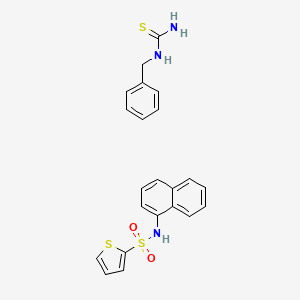
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
